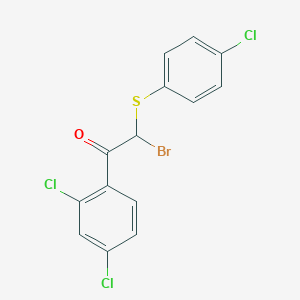

2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone

Description

2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone is a halogenated acetophenone derivative featuring a bromo substituent, a sulfanyl-linked 4-chlorophenyl group, and a ketone attached to a 2,4-dichlorophenyl ring. This compound is structurally complex due to its multiple electron-withdrawing groups (Br, Cl) and the thioether (sulfanyl) linkage.

Properties

IUPAC Name |

2-bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrCl3OS/c15-14(20-10-4-1-8(16)2-5-10)13(19)11-6-3-9(17)7-12(11)18/h1-7,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMZHXNUTZKQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(C(=O)C2=C(C=C(C=C2)Cl)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrCl3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone, also known by its CAS number 439097-08-2, is a synthetic compound with potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, and evaluates its efficacy against various pathogens.

- Molecular Formula : C14H8BrCl3OS

- Molar Mass : 410.54 g/mol

- Boiling Point : Approximately 443.9°C (predicted)

- Density : 1.70 g/cm³ (predicted)

Biological Activity Overview

The biological activity of 2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone has been investigated in various studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of pathogens:

- Chlamydia : The compound demonstrated selective activity against Chlamydia species, affecting chlamydial inclusion numbers and morphology in infected HEp-2 cells. It showed superior activity compared to spectinomycin and was comparable to penicillin in terms of efficacy .

- Bacterial Resistance : The compound's minimum inhibitory concentration (MIC) values were evaluated against several Gram-positive and Gram-negative bacteria. For instance, derivative compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

- Fungal Activity : The compound's spectrum of activity also includes antifungal properties, although specific data on fungal strains is less documented compared to bacterial activity.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and assessed their antimicrobial activities through:

- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values indicating potent antimicrobial effects.

- Time-Kill Assays : These assays confirmed the bactericidal or fungicidal nature of the compounds tested .

Toxicity Assessments

Toxicity evaluations were performed using human cell lines and Drosophila melanogaster models:

- The compounds exhibited low toxicity towards human cells, indicating a favorable safety profile for potential therapeutic use.

- Mutagenicity tests in Drosophila confirmed that the compounds did not induce significant genetic mutations .

Summary of Findings

| Biological Activity | Result |

|---|---|

| Antimicrobial Efficacy | Effective against Chlamydia, Gram-positive/negative bacteria |

| MIC Values | Ranged from 0.22 to 0.25 μg/mL for active derivatives |

| Toxicity | Low toxicity towards human cells; non-mutagenic in Drosophila |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Bromo-2',4'-dichloroacetophenone (CAS 170894-53-8)

- Molecular Formula : C₈H₅BrCl₂O

- Key Features : Lacks the sulfanyl group but shares the bromo and 2,4-dichlorophenyl groups.

- Applications : Used in organic synthesis; commercially available via suppliers like Nanjing Duolong Bio-Tech .

- Physical Properties : Melting point 25–29°C; simpler structure likely results in lower molecular weight (267.93 g/mol) compared to the target compound .

2-Bromo-1-(2,4-dichlorophenyl)ethanone

- Synthesis : Prepared via microwave-assisted alkylation, enhancing yield (up to 92%) and reducing reaction time (15–30 minutes) .

- NMR Data : Carbonyl carbon (C=O) resonates at 192.62–194.51 ppm in ¹³C NMR, similar to the target compound’s ketone group .

2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS 81547-72-0)

- Structural Difference : Chlorine atoms at 2,6-positions instead of 2,4-positions.

- Impact : Altered steric hindrance and electronic effects may reduce reactivity in nucleophilic substitutions compared to the target compound .

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (CAS 94171-11-6)

- Features : Lacks bromo and sulfanyl groups.

- Applications: Potential precursor in pharmaceuticals; highlights the role of dichlorophenyl groups in bioactivity .

Physicochemical Properties

- Solubility: Halogenated acetophenones are typically soluble in organic solvents (e.g., THF, DMF) but poorly soluble in water.

- Stability: The sulfanyl group in the target compound may increase susceptibility to oxidation compared to non-sulfur analogues .

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Key techniques include IR spectroscopy to identify carbonyl (C=O) and thioether (C-S) functional groups, and mass spectrometry (MS) for molecular weight confirmation. The IR spectrum typically shows a strong C=O stretch near 1700–1750 cm⁻¹, while the mass spectrum provides fragmentation patterns consistent with bromine and chlorine isotopes (e.g., [M]⁺ peaks at m/z 395.91 for C₁₄H₈BrCl₃OS) . Nuclear Magnetic Resonance (¹H/¹³C NMR ) resolves aromatic protons (δ 7.2–8.1 ppm) and ketone carbons (δ 190–200 ppm). For detailed assignments, cross-reference with analogs like 2-chloro-1-(2,4-dichlorophenyl)ethanone, where C=O appears at δ 192.6 ppm in ¹³C NMR .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves nucleophilic substitution of 2-bromo-1-(2,4-dichlorophenyl)ethanone with 4-chlorothiophenol under basic conditions. For example:

Dissolve 10 mmol of 2-bromo-1-(2,4-dichlorophenyl)ethanone in ethanol.

Add 10 mmol of 4-chlorothiophenol and 10 mmol of sodium ethoxide.

Reflux for 6–8 hours, followed by purification via column chromatography (hexane/ethyl acetate).

Yields typically range from 70–85%, with purity confirmed by HPLC .

Q. What are the primary safety considerations for handling this compound?

While no formal safety assessments are documented , precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of derivatives?

For enantioselective reductions (e.g., to alcohols), biocatalytic methods using Acinetobacter sp. strains show promise. Key parameters:

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–90% for similar bromo-ketones) often arise from substituent electronic effects and reaction time . For example:

Q. How does this compound serve as a precursor for antimicrobial agents?

It is a key intermediate in synthesizing thiazole and triazole derivatives with antifungal activity. Example protocol:

React with thiourea in 1-propanol under reflux to form 2-amino-4-(2,4-dichlorophenyl)thiazole.

Characterize via ¹H NMR (δ 7.85 ppm for thiazole proton) and IR (3450 cm⁻¹ for NH₂) .

Test against Candida albicans (MIC: 8–16 µg/mL) using broth microdilution assays .

Q. What computational tools are suitable for predicting reactivity in complex matrices?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Model interactions with cytochrome P450 enzymes for biodegradability studies .

- Software : Gaussian 16 for energy minimization; AutoDock Vina for protein-ligand docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.